(-)-Benzotetramisole

Descripción

BenchChem offers high-quality (-)-Benzotetramisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Benzotetramisole including the price, delivery time, and more detailed information at info@benchchem.com.

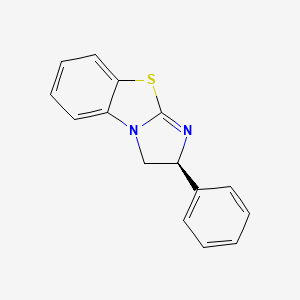

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCWPCVAVSIFLO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589931 | |

| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950194-37-3 | |

| Record name | (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enantioselective Edge: A Technical Guide to (-)-Benzotetramisole Catalysis

For Researchers, Scientists, and Drug Development Professionals

(-)-Benzotetramisole (BTM), a chiral isothiourea organocatalyst, has emerged as a powerhouse in asymmetric synthesis, enabling the efficient and highly selective preparation of chiral molecules. This technical guide delves into the core mechanism of BTM-catalyzed enantioselective reactions, providing a comprehensive resource for researchers leveraging this technology in pharmaceutical and chemical development. The document outlines the mechanistic underpinnings of BTM catalysis, presents key quantitative data, details experimental protocols, and visualizes the catalytic pathways.

Core Mechanism: The Acyl Ammonium Intermediate

The enantioselective catalysis by (-)-benzotetramisole hinges on the formation of a key chiral intermediate: the acyl ammonium ion.[1] The catalytic cycle is initiated by the reaction of the nucleophilic BTM with an acylating agent, typically an acid anhydride. This reaction forms a highly reactive and sterically defined acyl ammonium intermediate. It is within this chiral environment that the stereochemistry of the product is dictated.

The enantiodiscriminating step involves the nucleophilic attack on this acyl ammonium intermediate. The bulky phenyl group and the rigid benzothiazole backbone of BTM effectively shield one face of the acyl group, leaving the other face accessible for the incoming nucleophile.[1][2] This facial selectivity results in the preferential formation of one enantiomer of the product. The nature of the nucleophile is critical and directly influences the level of enantioselectivity, indicating its intimate involvement in the transition state assembly.[3]

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into the origin of this enantioselectivity. These studies reveal that the transition state of the faster-reacting enantiomer is stabilized by a network of non-covalent interactions, including electrostatic interactions and hydrogen bonding between the catalyst-substrate complex and the nucleophile.[2] The rigid conformation of the BTM catalyst is crucial for pre-organizing the substrates in a geometry that favors these stabilizing interactions for one enantiomer over the other.

Quantitative Data Overview

The efficacy of (-)-benzotetramisole as an enantioselective catalyst is demonstrated across a range of reactions, most notably in the kinetic resolution of secondary alcohols, the dynamic kinetic resolution of azlactones, and domino Michael addition/cyclization reactions. The following tables summarize the quantitative outcomes for these key transformations.

Kinetic Resolution of Secondary Benzylic Alcohols

(-)-Benzotetramisole excels in the kinetic resolution of racemic secondary benzylic alcohols, affording high selectivity factors (s). The selectivity factor is a measure of the ratio of the reaction rates of the two enantiomers.

| Entry | Substrate | Time (h) | Conversion (%) | ee (ester) (%) | ee (alcohol) (%) | s |

| 1 | 1-Phenylethanol | 24 | 51.2 | 94.6 | 99.1 | 165 |

| 2 | 1-(o-Tolyl)ethanol | 24 | 51.5 | 96.2 | >99 | 209 |

| 3 | 1-(m-Tolyl)ethanol | 24 | 50.8 | 95.8 | 99.2 | 180 |

| 4 | 1-(p-Tolyl)ethanol | 24 | 51.1 | 95.2 | >99 | 190 |

| 5 | 1-(1-Naphthyl)ethanol | 48 | 50.5 | 98.2 | >99 | 350 |

| 6 | 1-(2-Naphthyl)ethanol | 24 | 51.3 | 97.4 | >99 | 280 |

Data sourced from Organic Letters 2006, 8 (7), 1351–1354.[4]

Dynamic Kinetic Resolution of Azlactones

In the dynamic kinetic resolution of azlactones, (-)-BTM effectively catalyzes the alcoholysis to produce enantioenriched α-amino acid esters.

| Entry | R group of Azlactone | Alcohol | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | Di(1-naphthyl)methanol | 24 | 95 | 94 |

| 2 | 4-MeO-Ph | Di(1-naphthyl)methanol | 24 | 92 | 95 |

| 3 | 4-Cl-Ph | Di(1-naphthyl)methanol | 24 | 96 | 96 |

| 4 | 2-Thienyl | Di(1-naphthyl)methanol | 24 | 91 | 93 |

| 5 | Isopropyl | Di(1-naphthyl)methanol | 48 | 85 | 88 |

Data compiled from various sources, including Org. Lett. 2010, 12 (4), 892–895.[5]

Domino Michael Addition/Cyclization Reaction

An immobilized version of (-)-benzotetramisole has been successfully employed in domino Michael addition/cyclization reactions to synthesize highly functionalized dihydropyridinones with excellent yields and enantioselectivities.[1]

| Entry | Arylacetic Acid | Tosylimine | Yield (%) | dr | ee (%) |

| 1 | Phenylacetic acid | Chalcone-derived | 95 | >98:2 | 97 |

| 2 | 4-Methoxyphenylacetic acid | Chalcone-derived | 92 | >98:2 | 98 |

| 3 | 4-Chlorophenylacetic acid | Chalcone-derived | 96 | >98:2 | 96 |

| 4 | Phenylacetic acid | Saccharin-derived | 94 | >95:5 | 99 |

Data sourced from ACS Catalysis 2016, 6 (1), 348-356.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (-)-benzotetramisole.

General Procedure for the Kinetic Resolution of Secondary Alcohols

To a solution of the racemic secondary alcohol (1.0 mmol) in anhydrous chloroform (4.0 mL) is added (-)-benzotetramisole (0.04 mmol, 4 mol%). The mixture is cooled to 0 °C, and N,N-diisopropylethylamine (0.75 mmol) is added, followed by the dropwise addition of isobutyric anhydride (0.75 mmol). The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon reaching approximately 50% conversion, the reaction is quenched with methanol. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to separate the resulting ester and the unreacted alcohol. The enantiomeric excess of both the product and the remaining starting material is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.[4]

General Procedure for the Dynamic Kinetic Resolution of Azlactones

In a flame-dried flask, the azlactone (0.5 mmol) and di(1-naphthyl)methanol (0.6 mmol) are dissolved in anhydrous chloroform (5.0 mL). (-)-Benzotetramisole (0.05 mmol, 10 mol%) is then added. The reaction mixture is stirred at room temperature until the azlactone is consumed, as monitored by TLC. The solvent is then evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-amino acid ester. The enantiomeric excess is determined by chiral HPLC analysis.[5]

General Procedure for the Domino Michael Addition/Cyclization Reaction using Immobilized BTM

The immobilized (-)-benzotetramisole catalyst (e.g., polystyrene-supported BTM, 10 mol%) is placed in a reaction vessel. The arylacetic acid (1.2 equiv) and N,N-diisopropylethylamine (2.0 equiv) are dissolved in anhydrous dichloromethane and stirred for 10 minutes. Pivaloyl chloride (1.2 equiv) is then added, and the mixture is stirred for a further 15 minutes to pre-form the mixed anhydride. This solution is then added to a suspension of the tosylimine (1.0 equiv) and the immobilized catalyst in dichloromethane. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the catalyst is removed by filtration and washed with dichloromethane. The combined filtrate is concentrated, and the residue is purified by flash column chromatography to yield the dihydropyridinone product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.[1]

Visualizing the Mechanism: Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with (-)-benzotetramisole catalysis.

Catalytic Cycle for Acyl Transfer

Caption: General catalytic cycle for the kinetic resolution of alcohols using (-)-BTM.

Workflow for Kinetic Resolution

Caption: Step-by-step workflow for a typical kinetic resolution experiment.

Transition State Stabilization Model

Caption: Conceptual model of transition state stabilization leading to enantioselectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Scalable, Chromatography-Free Synthesis of Chiral (-)-Benzotetramisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a scalable and chromatography-free two-step synthesis of the chiral isothiourea organocatalyst, (-)-Benzotetramisole (BTM). Derived from commercially available precursors, this methodology offers a practical and efficient route to multigram quantities of both the (S)-(-)-enantiomer and its (R)-(+)-counterpart, making it highly relevant for applications in asymmetric catalysis, kinetic resolution, and drug development.

Synthetic Strategy Overview

The synthesis of chiral (-)-Benzotetramisole is achieved through a concise two-step sequence starting from commercially available 2-chlorobenzothiazole and the desired enantiomer of 2-phenylglycinol. The initial step involves a nucleophilic substitution reaction to form the key intermediate, (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole. The subsequent and final step is an intramolecular cyclization facilitated by methanesulfonyl chloride to yield the target (-)-Benzotetramisole. This process has been optimized to eliminate the need for chromatographic purification, a significant advantage for large-scale production.[1][2][3]

The overall synthetic transformation is depicted in the workflow below:

Figure 1: Overall synthetic workflow for (-)-Benzotetramisole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of both enantiomers of Benzotetramisole, highlighting the efficiency and scalability of this chromatography-free method.

| Step | Reactants | Product | Reagents & Conditions | Scale (Starting Material) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| 1 | 2-Chlorobenzothiazole, (R)-2-Phenylglycinol | (R)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | Ethyldiisopropylamine, Chlorobenzene, Reflux | ~10 g | 74-79% | >99% | [1][2] |

| 2 | (R)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | (R)-(+)-Benzotetramisole | MsCl (1.3 equiv), Et3N (4.0 equiv), CH2Cl2; i-PrOH, Reflux | 12.42 g | 73% | >99% | [1][2] |

| 1 | 2-Chlorobenzothiazole, (S)-2-Phenylglycinol | (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | Ethyldiisopropylamine, Chlorobenzene, Reflux | ~10 g | 74-79% | >99% | [1][2] |

| 2 | (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole | (S)-(-)-Benzotetramisole | MsCl (1.3 equiv), Et3N (4.0 equiv), CH2Cl2; i-PrOH, Reflux | 13.15 g | 73% | >99% | [2] |

Detailed Experimental Protocols

The following protocols are adapted from the optimized, scalable synthesis.[1][2]

Step 1: Synthesis of (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole

This procedure details the synthesis of the intermediate compound from 2-chlorobenzothiazole and (S)-2-phenylglycinol.

Figure 2: Experimental workflow for Step 1.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser is added 2-chlorobenzothiazole, (S)-2-phenylglycinol, ethyldiisopropylamine, and chlorobenzene. The reaction is set up to maintain a high concentration of 2-chlorobenzothiazole (approximately 2.0 M).[1]

-

The reaction mixture is heated to reflux and maintained for a period sufficient to ensure completion (monitor by TLC or NMR). The reaction can be performed in standard glassware under an air atmosphere.[1]

-

Upon completion, the mixture is cooled to room temperature.

-

Water is added to the reaction mixture, resulting in the formation of a thick paste.

-

An organic solvent such as hexanes or dichloromethane is added, leading to the precipitation of a fine solid.[1]

-

The solid is collected by filtration.

-

The collected solid is washed with additional portions of the organic solvent to remove impurities.

-

The resulting tan solid, crude (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole, is dried under reduced pressure. This material is typically of sufficient purity for use in the subsequent step without chromatographic purification.

Step 2: Synthesis of (S)-(-)-Benzotetramisole

This protocol describes the cyclization of the intermediate to the final product.

Figure 3: Experimental workflow for Step 2.

Procedure:

-

A suspension of (S)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole and triethylamine (4.0 equivalents) in anhydrous dichloromethane (to a concentration of 0.1 M) is prepared in a round-bottom flask.[1]

-

The suspension is cooled to 0 °C in an ice/water bath.

-

Methanesulfonyl chloride (1.3 equivalents) is added dropwise to the cooled suspension.[1]

-

The reaction mixture is allowed to warm to room temperature.

-

Isopropanol is added to the solution.[1]

-

The mixture is heated to reflux overnight. Completion of the reaction can be monitored by ¹H NMR analysis.[1]

-

After cooling to room temperature, the reaction is quenched by the addition of aqueous 1 M sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The crude product is purified by recrystallization from hot ethanol to yield (S)-(-)-Benzotetramisole as white crystals.[2]

Conclusion

The described two-step synthesis provides a highly efficient, scalable, and chromatography-free route to enantiopure (-)-Benzotetramisole. The use of readily available commercial precursors and the avoidance of column chromatography make this an industrially viable and cost-effective method for producing this valuable organocatalyst. This guide offers the necessary details for its implementation in a research or process development setting.

References

The Catalytic Cycle of (-)-Benzotetramisole in Enantioselective Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Benzotetramisole (BTM), a chiral isothiourea, has emerged as a highly efficient organocatalyst for the enantioselective acylation of alcohols.[1][2] Its remarkable ability to discriminate between enantiomers has made it a valuable tool in kinetic resolution, a process crucial for the synthesis of enantiopure compounds in academic and industrial research, particularly in the field of drug development. This technical guide provides an in-depth exploration of the catalytic cycle of (-)-Benzotetramisole in acylation reactions, supported by quantitative data, detailed experimental protocols, and a visual representation of the catalytic pathway.

The Catalytic Cycle

The catalytic cycle of (-)-Benzotetramisole in the acylation of a racemic secondary alcohol is a well-elucidated process that proceeds through the formation of a key acyl-ammonium intermediate. This intermediate is highly electrophilic and serves as the active acylating agent in the reaction. The enantiodiscrimination step, where the catalyst selectively acylates one enantiomer of the alcohol over the other, occurs during the nucleophilic attack of the alcohol on this chiral acyl-ammonium species.

The cycle can be broken down into the following key steps:

-

Activation of the Acylating Agent: The catalytic cycle begins with the reaction of the nucleophilic (-)-Benzotetramisole with an acylating agent, typically an acid anhydride. This reaction forms a highly reactive and chiral N-acyl-benzotetramisole ammonium intermediate. This intermediate is the key to the catalytic activity, as it is significantly more electrophilic than the parent anhydride.

-

Enantioselective Acylation: The racemic alcohol is introduced into the reaction mixture. One enantiomer of the alcohol preferentially attacks the acyl-ammonium intermediate. This enantioselective nucleophilic attack is directed by the chiral scaffold of the BTM catalyst, leading to the formation of the acylated product (ester) and regenerating the catalyst in its protonated form. The other enantiomer of the alcohol reacts at a much slower rate.

-

Catalyst Regeneration: A stoichiometric base, commonly a tertiary amine such as triethylamine or diisopropylethylamine, is present in the reaction mixture to neutralize the protonated catalyst, thereby regenerating the active (-)-Benzotetramisole for the next catalytic cycle.

This cycle continues until one of the enantiomers of the alcohol is consumed to a significant extent, resulting in the kinetic resolution of the racemic mixture.

Visualization of the Catalytic Cycle

Caption: Catalytic cycle of (-)-Benzotetramisole in the kinetic resolution of a racemic alcohol.

Quantitative Data

The efficiency of a kinetic resolution is typically expressed by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess. The following table summarizes the performance of (-)-Benzotetramisole in the kinetic resolution of various secondary benzylic alcohols with isobutyric anhydride.[1]

| Entry | Substrate (Alcohol) | Time (h) | Conversion (%) | Selectivity Factor (s) |

| 1 | 1-Phenylethanol | 24 | 53 | 80 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 12 | 52 | 150 |

| 3 | 1-(4-Chlorophenyl)ethanol | 24 | 51 | 110 |

| 4 | 1-(1-Naphthyl)ethanol | 2 | 51 | 350 |

| 5 | 1-Indanol | 2 | 52 | 200 |

Experimental Protocols

The following is a general experimental protocol for the kinetic resolution of a secondary alcohol using (-)-Benzotetramisole, based on the seminal work in the field.[1]

Materials:

-

(-)-Benzotetramisole (BTM)

-

Racemic secondary alcohol

-

Isobutyric anhydride (or other acylating agent)

-

Triethylamine (or other tertiary amine base)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic secondary alcohol (1.0 equiv) and anhydrous solvent.

-

Addition of Reagents: Add (-)-Benzotetramisole (typically 1-10 mol%). Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

-

Initiation of Reaction: Add the tertiary amine base (e.g., triethylamine, 1.0-1.5 equiv) followed by the dropwise addition of the acylating agent (e.g., isobutyric anhydride, 0.5-0.7 equiv).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) until approximately 50% conversion is reached.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the resulting mixture of the unreacted alcohol and the ester product by column chromatography on silica gel. Determine the enantiomeric excess of the unreacted alcohol and the ester by chiral HPLC or GC analysis.

Conclusion

(-)-Benzotetramisole is a powerful and highly selective organocatalyst for the enantioselective acylation of alcohols. Its catalytic cycle, which proceeds through a key acyl-ammonium intermediate, allows for the efficient kinetic resolution of a wide range of racemic alcohols. The high selectivity factors and operationally simple protocols make (-)-Benzotetramisole a valuable tool for the synthesis of enantiomerically enriched compounds, with significant implications for the pharmaceutical and fine chemical industries. Further research into the development of novel BTM analogues and the expansion of its substrate scope continues to be an active area of investigation.

References

The Rise of (-)-Benzotetramisole: A Technical Guide to a Powerful Organocatalyst

An in-depth exploration of the discovery, development, and application of (-)-Benzotetramisole (BTM) as a highly efficient isothiourea-based organocatalyst in asymmetric synthesis.

Discovered as a benzannulated analogue of the commercially available pharmaceutical tetramisole, (-)-Benzotetramisole (BTM) has emerged as a remarkably potent and highly enantioselective acyl transfer catalyst.[1][2][3] Its development marked a significant advancement in non-enzymatic catalysis, particularly in the kinetic resolution of a wide range of chiral molecules, including secondary alcohols and β-lactams, as well as the dynamic kinetic resolution of azlactones.[4][5][6] This technical guide provides a comprehensive overview of the core aspects of (-)-Benzotetramisole, tailored for researchers, scientists, and professionals in drug development.

From Pharmaceutical to Catalyst: The Discovery of Benzotetramisole

The journey to (-)-Benzotetramisole began with the investigation of tetramisole, an antihelminthic drug, as a potential enantioselective acylation catalyst.[2][7] While tetramisole itself showed competence, its benzannellated derivative, Benzotetramisole, exhibited vastly superior enantioselectivity, particularly in the kinetic resolution of secondary benzylic alcohols.[1][2][3] This enhancement was attributed to the extended π-system of the benzannulated structure, which facilitates crucial π-π and cation-π interactions in the transition state, leading to better chiral recognition.[2] The development of a scalable, chromatography-free synthesis has further solidified BTM's position as a practical and accessible tool for asymmetric synthesis.[8][9][10]

Synthesis of (-)-Benzotetramisole

A practical and scalable synthesis of (-)-Benzotetramisole has been developed, making this powerful catalyst readily accessible. The process typically involves a two-step sequence starting from commercially available materials.

Caption: Scalable, two-step synthesis of (-)-Benzotetramisole.

Mechanism of Action: The Catalytic Cycle

(-)-Benzotetramisole functions as a nucleophilic catalyst. In a typical kinetic resolution of a secondary alcohol via acylation, the catalytic cycle involves the formation of a key acyl-ammonium intermediate.

Caption: Catalytic cycle for the kinetic resolution of alcohols.

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insights into the origin of enantioselectivity.[11] These studies suggest that the transition states are stabilized by electrostatic interactions between the amide carbonyl group and the acetate anion bound to the nucleophile. The rigid, chiral structure of BTM confines the conformation of the substrate, dictating the facial selectivity of the nucleophilic attack.[11]

Applications in Asymmetric Synthesis

(-)-Benzotetramisole has proven to be a versatile catalyst for a range of asymmetric transformations.

Kinetic Resolution of Alcohols

A primary application of (-)-BTM is the kinetic resolution of secondary alcohols, including benzylic, allylic, and propargylic alcohols.[1][2][5] The catalyst consistently delivers high selectivity factors, enabling the separation of enantiomers with excellent enantiomeric excess (ee).

| Substrate Class | Acylating Agent | Selectivity Factor (s) | Reference |

| Secondary Benzylic Alcohols | (i-PrCO)₂O | 100 - 350 | [2] |

| Secondary Propargylic Alcohols | Acetic Anhydride | up to 32 | [5] |

| Cinnamyl Alcohols | (i-PrCO)₂O | Moderate | [2] |

Kinetic Resolution of β-Lactams

The first non-enzymatic kinetic resolution of β-lactams was achieved using (-)-Benzotetramisole.[4] This method provides access to chiral β-amino acid derivatives, which are valuable building blocks in medicinal chemistry.

| Substrate | Alcoholysis Agent | Selectivity | Reference |

| N-Aroyl-β-lactams | Various alcohols | Excellent | [4] |

Dynamic Kinetic Resolution of Azlactones

(-)-BTM is also highly effective in the dynamic kinetic resolution (DKR) of azlactones, yielding α-amino acid derivatives with high enantiomeric excess.[6][12] This transformation is particularly effective for C4-aryl-substituted azlactones.[6]

| Azlactone Substrate (C4-substituent) | Alcohol | % ee | Reference |

| Phenyl | di(1-naphthyl)methanol | 85 | [6] |

| 2,4-Diphenyl | di(1-naphthyl)methanol | 94 | [6] |

Other Applications

The utility of BTM extends to other reactions, including:

-

Desymmetrization reactions: While not as extensively documented as kinetic resolutions, the principles of BTM catalysis are applicable to the desymmetrization of prochiral substrates.

-

Domino Michael Addition/Cyclization: An immobilized analogue of BTM has been successfully used in these reactions, highlighting the potential for catalyst recycling and use in continuous flow processes.[13]

-

Synergistic Catalysis: BTM has been employed in combination with transition metal catalysts for enantioselective α-allylation of aryl acetic esters.[14]

Experimental Protocols

General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols

The following is a representative experimental protocol for the kinetic resolution of a secondary benzylic alcohol using (-)-Benzotetramisole.[2]

Caption: General workflow for kinetic resolution of alcohols.

Detailed Steps:

-

To a solution of the secondary benzylic alcohol (1.0 equiv) in chloroform (to make a 0.25 M solution) is added (-)-Benzotetramisole (0.04 equiv) and anhydrous sodium sulfate.

-

The mixture is cooled to 0 °C.

-

Isobutyric anhydride (0.75 equiv) and diisopropylethylamine (0.75 equiv) are added sequentially.

-

The reaction is stirred at 0 °C and monitored by an appropriate method (e.g., TLC or GC).

-

Upon reaching approximately 50% conversion, the reaction is quenched.

-

The product ester and unreacted alcohol are separated and purified by column chromatography.

-

The enantiomeric excess of each is determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

(-)-Benzotetramisole has established itself as a cornerstone organocatalyst for asymmetric acyl transfer reactions. Its high enantioselectivity, broad substrate scope, and the development of a scalable synthesis have made it an invaluable tool for both academic research and industrial applications, including drug discovery and development. The benzothiazole core, present in BTM, is a recognized pharmacophore, suggesting potential for dual-function molecules in the future.[15] Future research will likely focus on expanding the applications of BTM to new types of asymmetric transformations, the development of even more active and selective derivatives, and the further implementation of immobilized BTM systems for sustainable chemical synthesis.

References

- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]

- 4. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-Benzotetramisole | 885051-07-0 | Benchchem [benchchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00025C [pubs.rsc.org]

- 15. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties and Characterization of (-)-Benzotetramisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and characterization of (-)-Benzotetramisole, a powerful chiral isothiourea organocatalyst. The information is compiled to assist researchers in the identification, purity assessment, and mechanistic understanding of this important synthetic tool.

Introduction to (-)-Benzotetramisole

(-)-Benzotetramisole, systematically named (2S)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1][2]benzothiazole, is the enantiomer of the benzannulated analogue of the well-known anthelmintic drug, tetramisole.[3] Since its introduction as a catalyst by Birman and Li in 2006, (-)-Benzotetramisole has emerged as a highly efficient and enantioselective acyl transfer catalyst in a wide range of organic transformations.[3][4] Its rigid tricyclic framework and the presence of a basic nitrogen atom are key to its catalytic activity, enabling the activation of substrates through the formation of reactive acyl ammonium intermediates. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, application, and quality control.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (-)-Benzotetramisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of (-)-Benzotetramisole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for (-)-Benzotetramisole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.64 | d | 7.9 | 1H, Ar-H |

| 7.41 | d | 7.9 | 1H, Ar-H |

| 7.35-7.25 | m | 6H, Ar-H | |

| 7.14 | t | 7.6 | 1H, Ar-H |

| 5.51 | dd | 10.4, 7.6 | 1H, CH-Ph |

| 4.41 | t | 10.4 | 1H, CH₂ |

| 3.79 | dd | 10.4, 7.6 | 1H, CH₂ |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Benzotetramisole

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=N |

| 142.1 | Ar-C |

| 131.8 | Ar-C |

| 128.9 | Ar-CH |

| 128.0 | Ar-CH |

| 127.1 | Ar-CH |

| 126.1 | Ar-CH |

| 125.8 | Ar-CH |

| 122.9 | Ar-CH |

| 116.1 | Ar-C |

| 69.1 | CH-Ph |

| 54.0 | CH₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in (-)-Benzotetramisole. The key absorption bands correspond to the vibrations of specific bonds within the molecule.

Table 3: FT-IR Spectroscopic Data for (-)-Benzotetramisole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1640 | Strong | C=N Stretch (Imine) |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1244 | Strong | C-N Stretch |

| 750-700 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of (-)-Benzotetramisole, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for (-)-Benzotetramisole

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 253.0794 | 253.0791 |

Technique: Electrospray Ionization (ESI)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of (-)-Benzotetramisole.

Table 5: UV-Visible Spectroscopic Data for (-)-Benzotetramisole

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~255, ~286 | Data not available |

Experimental Protocols

The following sections detail the general experimental procedures for the spectroscopic characterization of (-)-Benzotetramisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[2]

Sample Preparation:

-

Weigh approximately 5-10 mg of (-)-Benzotetramisole into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS, δ 0.00 ppm).

-

¹³C NMR: A proton-decoupled experiment is typically performed. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Pike MIRacle ATR accessory is commonly used.[2]

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid (-)-Benzotetramisole onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded first.

-

The sample spectrum is then acquired, typically in the range of 4000-600 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of (-)-Benzotetramisole (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) is measured with high accuracy to allow for the determination of the elemental formula.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Sample Preparation:

-

Prepare a stock solution of (-)-Benzotetramisole of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Use a quartz cuvette with a 1 cm path length for the measurements.

Data Acquisition:

-

A baseline spectrum of the pure solvent is recorded first.

-

The absorbance of the sample solutions is then measured over a wavelength range of approximately 200-400 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Catalytic Mechanism Visualization

(-)-Benzotetramisole functions as a Lewis base catalyst in asymmetric acylation reactions. The catalytic cycle involves the activation of an acylating agent (e.g., an anhydride) to form a highly reactive chiral acyl ammonium ion, which then acylates the nucleophile (e.g., an alcohol) with high enantioselectivity.

References

(-)-Benzotetramisole: A Technical Guide to Stability, Storage, and Shelf Life

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and factors influencing the shelf life of (-)-Benzotetramisole. Due to the limited availability of specific, long-term stability data for this compound in publicly accessible literature, this guide synthesizes information from supplier recommendations, data on structurally related compounds, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH).

Chemical and Physical Properties

(-)-Benzotetramisole, a chiral isothiourea catalyst, is a white to pale yellow crystalline powder. Its structure, featuring a benzimidazole ring fused with a tetrahydrothiazole ring, is fundamental to its catalytic activity and also dictates its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂S | N/A |

| Molecular Weight | 252.34 g/mol | N/A |

| Appearance | White to pale yellow crystalline powder | N/A |

| Chirality | (-)-enantiomer | N/A |

Recommended Storage Conditions and Shelf Life

To ensure the chemical integrity and catalytic activity of (-)-Benzotetramisole, proper storage is crucial. While a definitive shelf life has not been established through extensive public studies, adherence to the following conditions is recommended to maximize its stability.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Recommended at ≤ -16°C for long-term storage. For short-term use, <15°C is acceptable. | Low temperatures minimize the rate of potential degradation reactions. |

| Light | Protect from light. | The benzimidazole moiety may be susceptible to photodegradation. |

| Atmosphere | Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen). | The compound may be sensitive to oxidation and moisture. |

| Container | Use a glass container with a Teflon-lined closure. | Prevents leaching of impurities from plastic containers and ensures an airtight seal. |

The shelf life of (-)-Benzotetramisole is highly dependent on adherence to these storage conditions. For research purposes, it is advisable to use the compound within a reasonable timeframe after opening and to periodically assess its purity if stored for extended periods.

Stability Profile and Potential Degradation Pathways

While specific degradation studies on (-)-Benzotetramisole are not widely published, its chemical structure suggests potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation. The benzimidazole and isothiourea functional groups are key areas to consider for potential instability.

Hydrolytic Degradation

The isothiourea linkage may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the opening of the thiazole ring. The stability of the benzimidazole ring itself is generally robust, but extreme pH conditions could promote degradation.

Oxidative Degradation

The sulfur atom in the isothiourea group is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, thereby inactivating the catalyst.

Photolytic Degradation

Compounds containing the benzimidazole scaffold have been shown to be susceptible to photodegradation. Exposure to UV or visible light could potentially lead to complex degradation pathways, including ring cleavage or the formation of photoproducts.

A proposed overview of potential degradation pathways is illustrated below.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of (-)-Benzotetramisole, a series of experiments based on ICH guidelines should be conducted. These include forced degradation studies, and long-term and accelerated stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

| Condition | Protocol |

| Acid Hydrolysis | Dissolve (-)-Benzotetramisole in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve (-)-Benzotetramisole in a suitable solvent and treat with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis. |

| Oxidation | Treat a solution of (-)-Benzotetramisole with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid (-)-Benzotetramisole to dry heat at 80°C for 48 hours. |

| Photostability | Expose a solution of (-)-Benzotetramisole to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. |

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of (-)-Benzotetramisole and its degradation products. |

| Temperature | Column oven at a controlled temperature (e.g., 30°C) |

The workflow for developing and validating a stability-indicating method is outlined below.

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, long-term and accelerated stability studies should be performed on at least three batches of (-)-Benzotetramisole packaged in the proposed container closure system.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Mechanism of Action: Catalytic Cycle

(-)-Benzotetramisole functions as a Lewis base catalyst, specifically as a chiral isothiourea. Its mechanism of action in acyl transfer reactions, a common application, involves the formation of a key acyl-ammonium intermediate. Understanding this catalytic cycle is crucial for its application in synthesis.

In this cycle, the chiral catalyst activates the acyl source to form a reactive acyl-ammonium intermediate. The nucleophile then attacks this intermediate, leading to the formation of the acylated product and regeneration of the catalyst. The chirality of the catalyst directs the stereochemical outcome of the reaction.

Conclusion

An In-depth Technical Guide to the Solubility of (-)-Benzotetramisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Benzotetramisole, a potent enantioselective acyl transfer catalyst. An understanding of its solubility is crucial for its application in organic synthesis, particularly in the kinetic resolution of alcohols and other chiral compounds. This document details the available solubility data, presents a robust experimental protocol for solubility determination, and visualizes key experimental and catalytic workflows.

Introduction to (-)-Benzotetramisole

(-)-Benzotetramisole, the benzannulated analog of the anthelmintic drug tetramisole, has emerged as a powerful isothiourea organocatalyst. Its ability to facilitate highly enantioselective acyl transfer reactions has made it a valuable tool in asymmetric synthesis. The efficiency and selectivity of reactions catalyzed by (-)-Benzotetramisole are often influenced by the choice of solvent, making its solubility profile a critical parameter for reaction optimization and process development.

Solubility Profile of (-)-Benzotetramisole

Quantitative solubility data for (-)-Benzotetramisole in a wide range of common organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and information from synthetic procedures, a qualitative solubility profile can be inferred. The presence of a polar isothiourea core combined with aromatic rings suggests moderate solubility in a range of organic solvents.

Table 1: Quantitative and Qualitative Solubility of (-)-Benzotetramisole and its Hydrochloride Salt

| Solvent | Chemical Formula | Polarity (Dielectric Constant @ 20°C) | Solubility of (-)-Benzotetramisole | Solubility of (-)-Benzotetramisole Hydrochloride (BTM·HCl) |

| Dichloromethane | CH₂Cl₂ | 9.1 | Soluble (qualitative) | Highly Soluble[1] |

| Chloroform | CHCl₃ | 4.8 | Soluble (used for recrystallization)[1] | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble (used for trituration and recrystallization)[1] | Sparingly Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble (used for extraction)[1] | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |

| Hexanes | C₆H₁₄ | 1.9 | Used as an anti-solvent for recrystallization[1] | Data not available |

| Methanol | CH₃OH | 32.7 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available | Data not available |

| Isopropanol | C₃H₈O | 18.3 | Data not available | Data not available |

Note: "Data not available" indicates that specific quantitative or qualitative solubility data was not found in the reviewed literature. The term "Soluble" is based on its use as a solvent in synthetic procedures, implying sufficient solubility for the reaction to proceed.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for (-)-Benzotetramisole, a standardized experimental protocol is required. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of (-)-Benzotetramisole in a specific organic solvent at a controlled temperature.

Materials:

-

(-)-Benzotetramisole (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pipettes and syringes

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (-)-Benzotetramisole to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of (-)-Benzotetramisole.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved (-)-Benzotetramisole is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved (-)-Benzotetramisole.

-

Solubility can be expressed in various units, such as:

-

g/L = (mass of solute in g / volume of solution withdrawn in L)

-

mg/mL = (mass of solute in mg / volume of solution withdrawn in mL)

-

g/100g solvent = (mass of solute in g / mass of solvent in g) * 100

-

-

Visualizations

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

This diagram depicts the proposed catalytic cycle of (-)-Benzotetramisole in the kinetic resolution of a secondary alcohol, a common application of this catalyst.

Conclusion

While comprehensive quantitative solubility data for (-)-Benzotetramisole remains to be fully documented in the scientific literature, its utility in various organic solvents is evident from its widespread use in synthesis. The qualitative information gathered, combined with the detailed experimental protocol provided, offers a strong foundation for researchers working with this catalyst. The provided visualizations of the experimental workflow and the catalytic cycle further aid in understanding the practical application and mechanism of (-)-Benzotetramisole. It is recommended that researchers determine the solubility of (-)-Benzotetramisole in their specific solvent systems to ensure optimal reaction conditions and reproducibility.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling (-)-Benzotetramisole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal institutional safety review or a manufacturer's Safety Data Sheet (SDS). Always consult the most current SDS for (-)-Benzotetramisole or its salts before handling, and adhere to all institutional and regulatory safety protocols.

Introduction

(-)-Benzotetramisole, the levorotatory isomer of Benzotetramisole, is a chiral isothiourea derivative. It is recognized for its applications as an organocatalyst in asymmetric synthesis.[1][2] While its primary utility is in research and development, its structural relationship to the pharmaceutical agent Levamisole necessitates a thorough understanding of its potential health and safety implications. Levamisole, the levorotatory isomer of tetramisole, has been used as an anthelmintic and an immunomodulatory agent in humans and animals.[3][4][5] Consequently, the toxicological profile of Levamisole serves as a critical surrogate for assessing the potential hazards of (-)-Benzotetramisole. This guide synthesizes available data to provide a comprehensive overview of the health and safety considerations for its handling in a laboratory setting.

Hazard Identification and Classification

While specific GHS classification for (-)-Benzotetramisole is not universally established, data for the closely related Levamisole hydrochloride indicates significant hazards.[6][7] Researchers should handle (-)-Benzotetramisole with the assumption of similar or greater toxicity.

Primary Hazards Associated with Levamisole (and by extension, (-)-Benzotetramisole):

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[8][9][10]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the blood and testes, through prolonged or repeated exposure.[8][9]

-

Agranulocytosis: A significant risk associated with Levamisole is the development of agranulocytosis, an acute and life-threatening condition characterized by a severe drop in white blood cell counts.[3][11][12] This has been reported in patients treated for rheumatoid arthritis or cancer and in users of cocaine adulterated with Levamisole.[3][11]

Toxicological Data

Quantitative toxicity data for (-)-Benzotetramisole is scarce. The following table summarizes acute toxicity data for Levamisole, which should be used as a conservative reference.

| Toxicological Data for Levamisole | |||

| Test | Species | Route | LD50 / TDLO |

| LD50[8] | Rat | Oral | 180 mg/kg |

| LD50[8] | Rat | Intraperitoneal | 42 mg/kg |

| LD50[8] | Rat | Subcutaneous | 80 mg/kg |

| TDLO[8] | Woman | Oral | 180 ml/kg/36D |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. TDLO: Lowest Published Toxic Dose.

Symptoms of Acute Exposure: Clinical signs of Levamisole toxicosis are similar to nicotine poisoning and can include nausea, vomiting, increased salivation, frequent urination and defecation, muscle tremors, ataxia, anxiety, clonic convulsions, respiratory distress, and collapse.[13][14]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of (-)-Benzotetramisole are not publicly available. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. The following is a generalized protocol for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).[15]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[15]

Principle: A stepwise procedure using a small number of animals per step (typically 3) is employed. The outcome of each step (mortality or evident toxicity) determines the dose for the next step. This method uses fewer animals than traditional LD50 tests.[15]

Methodology:

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Typically, only one sex (usually females, as they are often slightly more sensitive) is tested.[15][16]

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before administration of the substance.[17]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: The substance is administered in a single dose by oral gavage.[16] Dosing is sequential, starting with a dose expected to produce some signs of toxicity. Fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.[17]

-

Stepwise Procedure:

-

Step 1: Dose three animals at the starting dose level.

-

Step 2: If mortality occurs, the dose for the next step is lowered. If no mortality or evident toxicity is observed, the dose for the next step is increased.[17]

-

Step 3: This process is continued until a stopping criterion is met, such as mortality at the lowest dose or no effects at the highest dose.[17]

-

-

Observation Period: Animals are observed closely for the first few hours post-dosing and then daily for a total of 14 days.[18][19] Observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weight is recorded weekly.[16][17]

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[17]

-

Data Analysis: The results are interpreted to classify the substance into a GHS toxicity category.

Safe Handling and Exposure Control

Given the compound's potential toxicity, stringent safety measures are mandatory.

5.1 Engineering Controls:

-

Handle (-)-Benzotetramisole exclusively in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.[20][21]

-

Use a local exhaust system if dust generation is possible.

-

Ensure safety showers and eyewash stations are readily accessible.

5.2 Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently, especially after direct contact.[20]

-

Eye Protection: Use chemical safety goggles or a face shield.[9]

-

Skin and Body Protection: Wear a lab coat. For larger quantities or in case of potential spills, wear impervious clothing.[20]

-

Respiratory Protection: If handling outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[20]

5.3 Hygiene Practices:

-

Wash hands thoroughly after handling and before leaving the laboratory.[9][21]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][21]

-

Remove contaminated clothing immediately and wash it before reuse.[9]

5.4 Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place. Store locked up and away from incompatible materials like oxidizing agents.[9]

-

Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems.[20][21]

Visualized Workflows and Pathways

6.1 Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling (-)-Benzotetramisole in a research setting.

Caption: Workflow for Safe Handling of (-)-Benzotetramisole.

6.2 Post-Exposure First Aid Logic

This diagram illustrates the decision-making process for providing first aid after an accidental exposure.

Caption: First Aid Decision Tree for Accidental Exposure.

Mechanism of Toxicity

The toxicological mechanisms of (-)-Benzotetramisole are inferred from its structural analog, Levamisole.

-

Nicotinic Acetylcholine Receptor Agonism: In nematodes, Levamisole acts as an agonist on nicotinic acetylcholine receptors in muscle cells, causing spastic paralysis.[3][5][12] In mammals, this ganglionic stimulation can lead to nicotine-like effects, including vasopressor responses, increased respiration, and muscle tremors.[13][14]

-

Immunomodulation: The effects of Levamisole on the immune system are complex. It can restore depressed immune function by stimulating T-cell activation and proliferation.[3] However, this action is also linked to adverse effects like agranulocytosis, which may have an immunological basis.[11]

-

Metabolism: Levamisole is metabolized in the liver, and one of its metabolites, aminorex, has amphetamine-like stimulant properties.[3]

Conclusion

(-)-Benzotetramisole is a valuable organocatalyst, but its structural similarity to Levamisole warrants significant caution. The primary health risks include acute oral toxicity, potential reproductive harm, and target organ damage with repeated exposure, with a notable risk of agranulocytosis. Researchers, scientists, and drug development professionals must handle this compound using stringent engineering controls, appropriate personal protective equipment, and standardized safety protocols. A thorough understanding of its toxicological profile and adherence to the safety guidelines outlined in this document are essential for mitigating risks in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Adverse reactions with levamisole vary according to its indications and misuse: A systematic pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. msd.com [msd.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]

- 12. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]

- 13. Toxicity and drug interactions of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity and drug interactions of levamisole. | Semantic Scholar [semanticscholar.org]

- 15. utu.fi [utu.fi]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 19. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 20. chemicalbook.com [chemicalbook.com]

- 21. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: (-)-Benzotetramisole for the Kinetic Resolution of Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a pivotal technique in asymmetric synthesis for the separation of enantiomers. Among the various methods, non-enzymatic acylation has emerged as a powerful tool. (-)-Benzotetramisole (BTM), a chiral acyl transfer catalyst, has demonstrated remarkable efficacy in the kinetic resolution of secondary alcohols, particularly benzylic alcohols.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing (-)-BTM in this capacity, offering a practical guide for researchers in organic synthesis and drug development. The high enantioselectivities achieved with BTM make it an attractive alternative to traditional enzymatic resolutions.[1][5]

Core Principles

The kinetic resolution of secondary alcohols using (-)-BTM relies on the differential rate of acylation between the two enantiomers of a racemic alcohol. The catalyst selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated product (ester) from the unreacted, enantioenriched alcohol. The selectivity of this process is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the fast-reacting versus the slow-reacting enantiomer.[6] High s-factors are crucial for obtaining products with high enantiomeric excess (e.e.).[1] (-)-BTM has been shown to achieve outstanding selectivity factors, often in the range of 100-350 for secondary benzylic alcohols.[1]

Data Presentation: Enantioselective Acylation of Secondary Alcohols

The following table summarizes the quantitative data for the kinetic resolution of various secondary benzylic alcohols using (R)-Benzotetramisole.

| Substrate | Acylating Agent | Catalyst Loading (mol %) | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity Factor (s) |

| 1-Phenylethanol | Isobutyric Anhydride | 4 | 0 | 18 | 53 | 99 | 90 | 200 |

| 1-(4-Chlorophenyl)ethanol | Isobutyric Anhydride | 4 | 0 | 24 | 52 | >99 | 90 | 350 |

| 1-(4-Methoxyphenyl)ethanol | Isobutyric Anhydride | 4 | 0 | 12 | 55 | 99 | 79 | 100 |

| 1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 4 | 0 | 48 | 51 | >99 | 95 | >200 |

| 1-Phenyl-2-propen-1-ol | Isobutyric Anhydride | 4 | 0 | 36 | 54 | 99 | 83 | 120 |

Data compiled from Birman, V. B.; Li, X. Org. Lett. 2006, 8 (7), 1351–1354.[1]

Experimental Protocols

General Protocol for the Kinetic Resolution of Secondary Alcohols

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol using (-)-Benzotetramisole.

Materials:

-

Racemic secondary alcohol

-

(-)-Benzotetramisole (BTM)

-

Anhydrous acylating agent (e.g., isobutyric anhydride, propionic anhydride)

-

Anhydrous, non-polar solvent (e.g., chloroform, dichloromethane)

-

Anhydrous base (e.g., diisopropylethylamine, i-Pr2NEt)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the racemic secondary alcohol (1.0 equiv).

-

Dissolve the alcohol in the anhydrous solvent (to a concentration of 0.25 M).

-

Add anhydrous sodium sulfate (as a drying agent).

-

Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

Add (-)-Benzotetramisole (typically 4 mol %).

-

Add the anhydrous base (0.75 equiv).

-

Slowly add the acylating agent (0.75 equiv) dropwise to the stirred solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the conversion.

-

Once the desired conversion (typically around 50%) is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified alcohol and ester using chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic resolution of secondary alcohols using (-)-Benzotetramisole.

Caption: General experimental workflow for the kinetic resolution.

Catalytic Cycle

The proposed catalytic cycle for the BTM-catalyzed acylation is depicted below. The catalyst is activated by the acylating agent to form a reactive acyl-isothiouronium intermediate. This intermediate then selectively acylates one enantiomer of the alcohol.

Caption: Proposed catalytic cycle for BTM-catalyzed acylation.

Conclusion

(-)-Benzotetramisole is a highly efficient and selective catalyst for the kinetic resolution of secondary alcohols. The operational simplicity of the protocol, coupled with the high enantioselectivities achieved, makes it a valuable method for accessing enantioenriched alcohols and esters. These chiral building blocks are of significant importance in the synthesis of pharmaceuticals and other fine chemicals. The provided protocols and data serve as a comprehensive guide for the practical application of this powerful catalytic system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Benzotetramisole:â A Remarkably Enantioselective Acyl Transfer Catalyst - Organic Letters - Figshare [acs.figshare.com]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (-)-Benzotetramisole Catalyzed Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Benzotetramisole (BTM) has emerged as a highly efficient and enantioselective acyl transfer catalyst for the kinetic resolution of a variety of racemic secondary alcohols.[1][2][3] This protocol provides a detailed experimental procedure for the BTM-catalyzed acylation of secondary alcohols, enabling the synthesis of enantioenriched alcohols and esters. The methodology is particularly effective for the kinetic resolution of secondary benzylic and propargylic alcohols, achieving high selectivity factors.[1][4] These application notes offer a comprehensive guide, including quantitative data, a step-by-step experimental protocol, and visual diagrams of the catalytic cycle and experimental workflow.

Introduction

The development of non-enzymatic catalysts for the enantioselective acylation of alcohols is a significant challenge in asymmetric synthesis. (-)-Benzotetramisole, a chiral isothiourea, has been identified as a remarkably effective catalyst for this transformation.[1][2][5] It facilitates the kinetic resolution of racemic secondary alcohols with high enantioselectivity, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The catalyst operates through the formation of a chiral acyl-ammonium intermediate, which preferentially acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. This document outlines a general protocol for conducting these reactions and presents data on the catalyst's performance with various substrates.

Data Presentation

The efficacy of (-)-Benzotetramisole in the kinetic resolution of various secondary alcohols is summarized in the tables below. The selectivity factor (s) is a measure of the catalyst's ability to discriminate between the two enantiomers of the alcohol.

Table 1: Kinetic Resolution of Secondary Benzylic Alcohols [1]

| Entry | Substrate (Alcohol) | Time (h) | Conversion (%) | Selectivity Factor (s) |

| 1 | 1-Phenylethanol | 36 | 45 | 145 |

| 2 | 1-(o-Tolyl)ethanol | 33 | 46 | 104 |

| 3 | 1-(1-Naphthyl)ethanol | 8.75 | 49 | 184 |

| 4 | 1-Indanol | 10.5 | 46 | 226 |

| 5 | 1-Phenyl-2-propanol | 33 | 48 | 355 |

| 6 | 1-(p-Methoxyphenyl)ethanol | 48 | 31 | 192 |

| 7 | 1-(p-Chlorophenyl)ethanol | 48 | 33 | 207 |

General Conditions: 0.25 M substrate, 4 mol % (-)-Benzotetramisole, 0.75 equiv isobutyric anhydride, 0.75 equiv i-Pr₂NEt, CHCl₃, 0 °C.

Table 2: Kinetic Resolution of Secondary Propargylic Alcohols [4]

| Entry | Substrate (Alcohol) | R¹ | R² | Selectivity Factor (s) |

| 1 | 1-Phenyl-2-propyn-1-ol | Ph | H | 14 |

| 2 | 1-Phenyl-3-trimethylsilyl-2-propyn-1-ol | Ph | TMS | 32 |

| 3 | 1-(p-Tolyl)-2-propyn-1-ol | p-Tolyl | H | 16 |

| 4 | 1-(p-Methoxyphenyl)-2-propyn-1-ol | p-MeO-Ph | H | 18 |

| 5 | 1-(p-Chlorophenyl)-2-propyn-1-ol | p-Cl-Ph | H | 11 |

| 6 | 4-Phenyl-3-butyn-2-ol | Me | Ph | 25 |

| 7 | 1-Cyclohexyl-2-propyn-1-ol | c-Hex | H | 8 |

General Conditions: Typically 4 mol % (-)-Benzotetramisole, an acylating agent, and a base in an appropriate solvent.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the kinetic resolution of a racemic secondary alcohol using (-)-Benzotetramisole as the catalyst.

Materials:

-

(-)-Benzotetramisole (BTM)

-

Racemic secondary alcohol (substrate)

-

Acylating agent (e.g., isobutyric anhydride)

-

Tertiary amine base (e.g., diisopropylethylamine, i-Pr₂NEt)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Reagents for workup (e.g., saturated aqueous sodium bicarbonate, brine, deionized water)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Acylating agents such as isobutyric anhydride are corrosive and lachrymatory. Handle with care.

-

Chlorinated solvents like chloroform are toxic and should be handled with caution.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Detailed Experimental Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the racemic secondary alcohol (1.0 equiv).

-

Add anhydrous solvent (e.g., chloroform) to achieve the desired concentration (typically 0.25 M).

-

Place the flask under an inert atmosphere of nitrogen or argon.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add (-)-Benzotetramisole (0.04 equiv, 4 mol %).

-

Add the tertiary amine base (e.g., i-Pr₂NEt, 0.75 equiv).

-

Slowly add the acylating agent (e.g., isobutyric anhydride, 0.75 equiv) dropwise to the stirred solution.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve optimal enantiomeric excess for both the unreacted alcohol and the ester product.

-

-

Workup Procedure:

-

Once the desired conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Analysis:

-

Purify the crude product mixture (containing the acylated product and the unreacted alcohol) by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-